1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride
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Overview
Description
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, to form the desired benzimidazole ring. The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as proto-demetallation, tautomerization, and dehydrative cyclization to achieve the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the benzimidazole ring .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Benzimidazole: The parent compound of the benzimidazole family, known for its broad range of biological activities.
2-Methylbenzimidazole: A derivative with similar properties but different substitution patterns.
5,6-Dimethylbenzimidazole: Another derivative with unique biological activities.
Uniqueness: 1-Methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1-methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-11-5-10-8-6(9(12)13)3-2-4-7(8)11;/h5-6H,2-4H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTLGXLQLDEHTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1CCCC2C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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